2-Isopropyl-4-pentenenitrile
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Overview
Description
2-Isopropyl-4-pentenenitrile is an organic compound with the molecular formula C8H13N It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-pentenenitrile can be achieved through several methods. One common approach involves the reaction of isopropyl bromide with 4-pentenenitrile in the presence of a base such as sodium hydride. The reaction typically takes place under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and scale up the process. This method allows for better control over reaction parameters and can lead to higher efficiency and lower production costs .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4-pentenenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-Isopropyl-4-pentenenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isopropyl-4-pentenenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products. The specific pathways and targets depend on the reaction conditions and the presence of other reagents .
Comparison with Similar Compounds
Similar Compounds
4-Pentenenitrile: Similar in structure but lacks the isopropyl group.
3-Hydroxy-4-pentenenitrile: Contains a hydroxyl group, making it more reactive in certain conditions.
3-Butenenitrile: Shorter carbon chain, leading to different reactivity and applications.
Uniqueness
2-Isopropyl-4-pentenenitrile is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for specific applications compared to its analogs .
Biological Activity
2-Isopropyl-4-pentenenitrile is a nitrile compound with potential biological activities that have garnered interest in various fields, including biochemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its enzymatic interactions, potential applications in bioremediation, and toxicity profiles based on recent research findings.
Enzymatic Activity
Recent studies have highlighted the role of nitrilases in the degradation of nitrile compounds, including this compound. One notable study identified the nitrilase GiNIT from Gibberella intermedia, which exhibited high specific activity towards 4-pentenenitrile. The enzyme demonstrated specific activities of 122.0 U/mg for 4-pentenenitrile and 137.4 U/mg for 3-butenenitrile, indicating its potential for biotechnological applications in detoxifying nitriles .
Table 1: Specific Activities of Nitrilases
Nitrilase Source | Substrate | Specific Activity (U/mg) |
---|---|---|
rGiNIT from Gibberella intermedia | 4-Pentenenitrile | 122.0 |
rGiNIT from Gibberella intermedia | 3-Butenenitrile | 137.4 |
BnNIT2 from Brassica napus | 4-Pentenenitrile | 58.6 |
BnNIT2 from Brassica napus | 3-Butenenitrile | 44.5 |
This enzymatic activity suggests that this compound could be effectively utilized in bioremediation processes where nitriles are present as pollutants.
Toxicity and Safety Profile
The biological safety of nitriles, including this compound, is an important consideration. While specific toxicity data for this compound may be limited, studies on related nitriles indicate potential skin sensitization and cytotoxic effects. For instance, methyldibromo glutaronitrile (MDBGN), a compound with structural similarities, has been shown to induce skin sensitization in laboratory settings .
Case Studies
- Bioremediation Applications : A study explored the use of recombinant nitrilases for the degradation of environmental pollutants, including various nitriles. The findings indicated that biocatalysis using enzymes like GiNIT could significantly reduce the concentration of toxic nitriles in contaminated sites, showcasing the practical application of this compound in environmental management .
- Pharmacological Potential : Research into the pharmacological properties of nitriles has suggested that some compounds may exhibit antimicrobial or anti-inflammatory activities. However, specific studies on the pharmacological effects of this compound are still needed to elucidate its potential therapeutic uses.
Properties
Molecular Formula |
C8H13N |
---|---|
Molecular Weight |
123.20 g/mol |
IUPAC Name |
2-propan-2-ylpent-4-enenitrile |
InChI |
InChI=1S/C8H13N/c1-4-5-8(6-9)7(2)3/h4,7-8H,1,5H2,2-3H3 |
InChI Key |
GCYXENIDWBJJTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC=C)C#N |
Origin of Product |
United States |
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